molecular formula C6H5ClIN B13093300 4-Chloro-3-iodo-5-methylpyridine

4-Chloro-3-iodo-5-methylpyridine

Cat. No.: B13093300
M. Wt: 253.47 g/mol
InChI Key: HSAHLFXOXALKPZ-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-5-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. The presence of chlorine and iodine atoms in the pyridine ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-5-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions . The nitration step introduces a nitro group, which is then reduced to an amine. This amine undergoes diazotization to form a diazonium salt, which is subsequently iodinated to yield the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and environmentally friendly, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other functionalized derivatives.

Scientific Research Applications

4-Chloro-3-iodo-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways involved vary based on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-5-methylpyridine
  • 3-Chloro-5-iodo-4-methylpyridine
  • 4-Chloro-3-methylpyridine

Uniqueness

4-Chloro-3-iodo-5-methylpyridine is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications .

Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

4-chloro-3-iodo-5-methylpyridine

InChI

InChI=1S/C6H5ClIN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3

InChI Key

HSAHLFXOXALKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)I

Origin of Product

United States

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